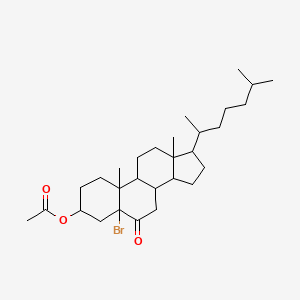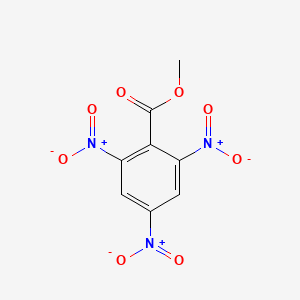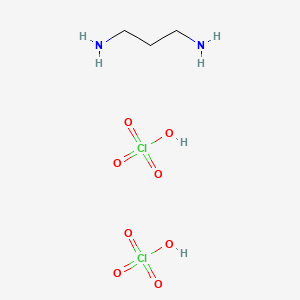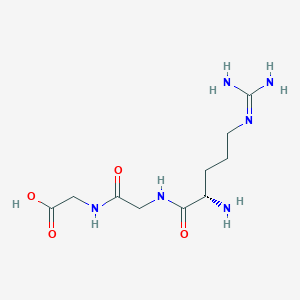
Arg-Gly-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Gly-Gly, also known as Arginylglycylglycine, is a tripeptide composed of the amino acids arginine, glycine, and glycine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (glycine and arginine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in a modified peptide.
Substitution: Substitution reactions can occur at the amino groups, where functional groups can be introduced to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled pH conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can introduce various functional groups, altering the peptide’s biological activity.
Scientific Research Applications
Arg-Gly-Gly has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for the development of new synthetic methodologies.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in wound healing.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Arg-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and ionic interactions with target proteins, influencing their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for binding to different targets. These interactions can modulate signaling pathways and cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp: Another tripeptide with similar properties but includes aspartic acid instead of glycine. It is known for its role in cell adhesion and signaling.
Gly-Gly-Gly: A tripeptide composed entirely of glycine residues, used as a model compound in peptide studies.
Gly-Arg-Gly-Asp-Ser: A pentapeptide with additional residues, known for its role in integrin binding and cell adhesion
Uniqueness
Arg-Gly-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct chemical and biological properties. The flexibility provided by the glycine residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
23576-41-2 |
|---|---|
Molecular Formula |
C10H20N6O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4/c11-6(2-1-3-14-10(12)13)9(20)16-4-7(17)15-5-8(18)19/h6H,1-5,11H2,(H,15,17)(H,16,20)(H,18,19)(H4,12,13,14)/t6-/m0/s1 |
InChI Key |
CYXCAHZVPFREJD-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


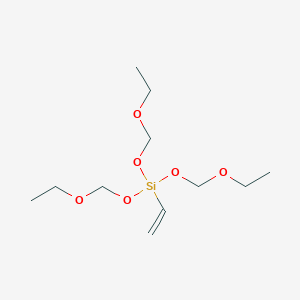
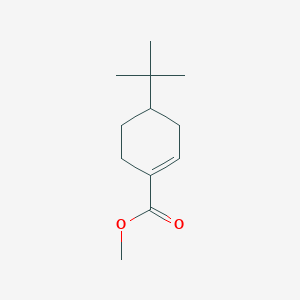
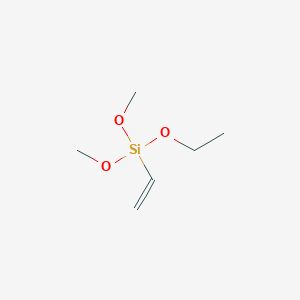
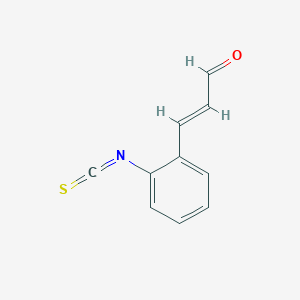


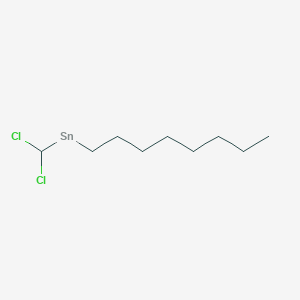
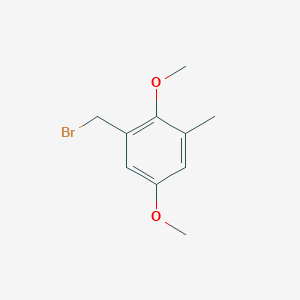
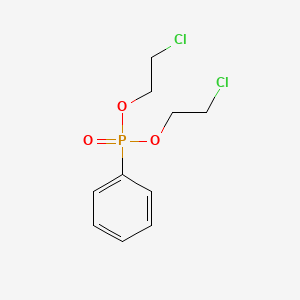
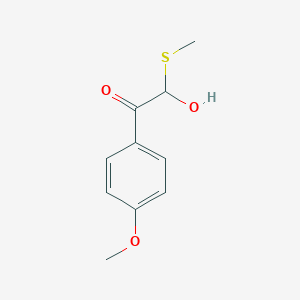
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
